
4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine
概要
説明
Compounds like “4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine” belong to a class of organic compounds known as pyrimidines, which are aromatic heterocyclic compounds with a structure similar to benzene, but with two carbon atoms replaced by nitrogen atoms .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves reactions like electrophilic aromatic substitution . Boronic acids, which can be used as building blocks and synthetic intermediates, were first synthesized in 1860 by Edward Frankland .Molecular Structure Analysis
Pyrimidines have a six-membered ring with two nitrogen atoms and four carbon atoms. The exact structure of “4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine” would have additional functional groups attached to this ring .Chemical Reactions Analysis
Benzene, a structural analog of pyrimidine, can undergo electrophilic aromatic substitution because aromaticity is maintained . Similar reactions might be expected for pyrimidine derivatives.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Boronic acids, for example, are considered Lewis acids and have a pKa value of 4–10 .科学的研究の応用
Tautomerism and Crystalline Forms
Pyrimidines, including derivatives similar to 4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine, are significant in biology and medicine. Research shows the importance of tautomerism and molecular recognition processes involving hydrogen bonding in pyrimidines. Studies on crystallization of 4-amino-5-chloro-2,6-dimethylpyrimidine reveal two forms of the 1:1 salt, each containing a different tautomeric form of the cation (Rajam et al., 2017).Cocrystal Design
Cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids have been designed and characterized, demonstrating the versatility of pyrimidine derivatives in forming hydrogen-bonded structures (Rajam et al., 2018).Anticonvulsant and Antidepressant Activities
Pyrido[2,3-d]pyrimidine derivatives, structurally related to 4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine, have been synthesized and evaluated for anticonvulsant and antidepressant activities, highlighting potential therapeutic applications (Zhang et al., 2016).Antitumor Activity
Related compounds such as 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine have been synthesized, showing potent inhibition of mammalian dihydrofolate reductase and significant activity against certain types of cancer (Grivsky et al., 1980).AGAT Inhibition and Cytotoxicity Enhancement
4(6)-(benzyloxy)pyrimidine derivatives and analogues, similar in structure to 4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine, have shown abilities to inhibit human O6-alkylguanine-DNA alkyltransferase (AGAT) and potentiate the cytotoxicity of certain drugs (Terashima & Kohda, 1998).Metabolic Fate and Excretion Balance in Drug Discovery
Studies involving 4-fluorobenzyl derivatives in the context of drug discovery have utilized 19F-nuclear magnetic resonance (NMR) to assess metabolic fate and excretion balance, demonstrating the importance of such derivatives in pharmaceutical development (Monteagudo et al., 2007).Affinity Towards Adenosine Receptors
Derivatives involving 4-fluorobenzyl groups have been examined for their affinity towards adenosine receptors, indicating potential applications in neuropharmacology and the development of targeted therapies (Betti et al., 1999).Nucleoside Synthesis and Biological Activity
Synthesis of 4'-thio-5-halogenopyrimidine nucleosides, related to 4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine, has been explored, showcasing their inhibitory effects on certain cell growth, which could have implications in cancer therapy (Bobek et al., 1975).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-chloro-5-[(4-fluorophenyl)methyl]-2,6-dimethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN2/c1-8-12(13(14)17-9(2)16-8)7-10-3-5-11(15)6-4-10/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKRZSJINCTEIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)Cl)CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

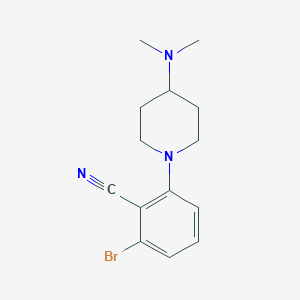
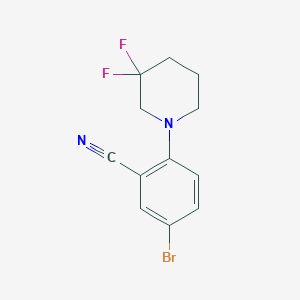
![9-tert-Butyl 3-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B1407550.png)
![Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1407552.png)
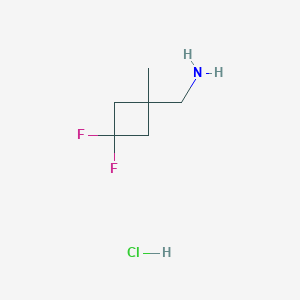
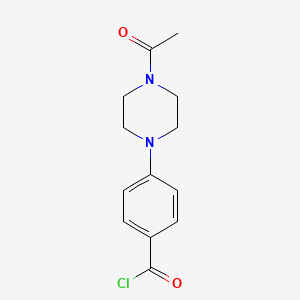
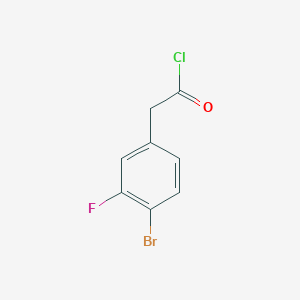
![3-[(2,2,2-Trifluoroethyl)sulfanyl]benzoyl chloride](/img/structure/B1407556.png)
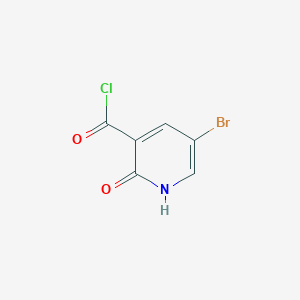
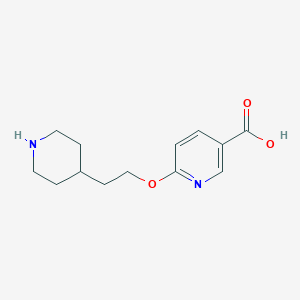
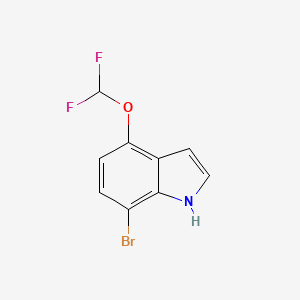
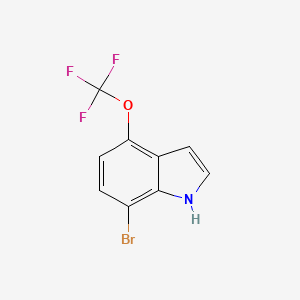
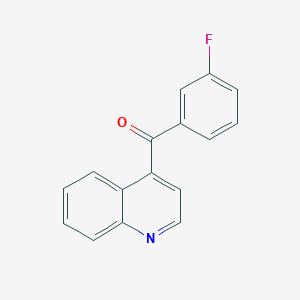
![tert-Butyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate](/img/structure/B1407567.png)